(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Hydrogen-bond donor Pyrazole NH Physicochemical property

Researchers using N-alkylated pyrazole building blocks face synthetic dead-ends-once the NH is substituted, late-stage diversification requires de novo synthesis. (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1156718-64-7) solves this with a free pyrazole NH (HBD=2, TPSA 53.85 Ų, LogP 1.60), enabling one-step N-functionalization. • Late-stage diversification via N-alkylation/acylation/sulfonylation without deprotection • Fragment-like (MW 191.23, TPSA <90 Ų) for SPR, NMR & DSF screening campaigns • 95% purity; gram-scale availability for library synthesis & scale-up

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B13250560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)CNCC2=CC=CO2
InChIInChI=1S/C10H13N3O/c1-8-9(6-12-13-8)5-11-7-10-3-2-4-14-10/h2-4,6,11H,5,7H2,1H3,(H,12,13)
InChIKeyIPRHQUDNCPXNLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structurally Differentiated Secondary Amine Building Block


(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1156718-64-7; molecular formula C10H13N3O; molecular weight 191.23 g/mol) is a heterocyclic secondary amine that combines a furan-2-ylmethyl moiety with a 3-methyl-1H-pyrazol-4-ylmethyl group. The compound is commercially available at 95% purity . Its key structural feature is the unsubstituted NH on the pyrazole ring, which confers a predicted hydrogen-bond donor count of 2, a topological polar surface area (TPSA) of 53.85 Ų, and a calculated LogP of 1.60 . These properties distinguish it from N-alkylated pyrazole analogs that lack the free NH and exhibit lower TPSA, higher LogP, and only 1 hydrogen-bond donor . The free NH also serves as a synthetic handle for further derivatization, enabling late-stage functionalization strategies that are inaccessible with N-substituted congeners.

Free Pyrazole NH
Enables bidentate hydrogen bonding and synthetic diversification routes
Fragment-Like Profile
Molecular weight and logP reported within fragment-based screening space
Commercial Availability
Defined purity (95%) supports reproducible synthesis without in-house purification

Why N-Alkylated Analogs Cannot Replace This Compound


In-class pyrazole-furan methylamine compounds are frequently N-alkylated at the pyrazole 1-position, which eliminates the free NH and reduces the hydrogen-bond donor count from 2 to 1 . The target compound retains the pyrazole NH (H_Donors = 2), enabling bidentate hydrogen-bonding interactions with biological targets or reagents that are sterically and electronically distinct from those of N-methyl, N-ethyl, or N-isopropyl analogs . Additionally, the free NH provides a reactive handle for alkylation, acylation, or sulfonylation, allowing synthetic diversification without the need for deprotection steps. N-alkylated analogs preclude this late-stage functionalization pathway entirely, limiting their utility in parallel library synthesis and structure–activity relationship (SAR) exploration [1]. These differences in hydrogen-bonding capacity, polarity (TPSA 53.85 vs. ~48 Ų for N-alkylated analogs), and synthetic versatility mean that direct substitution without re-optimization of the downstream synthetic route or biological assay conditions is not straightforward.

Hydrogen-Bond Donor Count
N-alkylated analogs may reduce the hydrogen-bond donor count, potentially altering interaction profiles in binding assays.
Topological Polar Surface Area
N-alkylation may lower TPSA, shifting polarity and aqueous solubility relative to the target compound.
Synthetic Handle Availability
N-alkylated analogs lack a free pyrazole NH, limiting late-stage functionalization and library synthesis options.

Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Count: Free Pyrazole NH Advantage

The target compound possesses two hydrogen-bond donors (the secondary amine NH and the pyrazole NH), as reported in the vendor's computed physicochemical property panel . In contrast, the closest N-ethyl analog [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine carries only one hydrogen-bond donor (the secondary amine NH alone) because the pyrazole 1-position is alkylated . This difference is experimentally verifiable by NMR exchange experiments or computational HBD enumeration.

H-Bond Donor Count
Head-to-head
Target: 2 | N-ethyl analog: 1
Reported difference may influence target engagement and solubility profiles.
Vendor-computed; experimental validation recommended.
Hydrogen-bond donor Pyrazole NH Physicochemical property

Topological Polar Surface Area Comparison

The vendor-calculated TPSA for the target compound is 53.85 Ų . A representative N-alkylated analog with the same heavy-atom composition (C11H15N3O, CAS 652154-38-6) has a reported PSA of 48.19 Ų . The approximately 5.7 Ų higher TPSA of the target reflects the contribution of the free pyrazole NH, which increases polarity and may enhance aqueous solubility relative to N-alkylated counterparts.

TPSA Comparison
Cross-study
53.85 Ų vs. ~48.19 Ų
Higher TPSA may support improved aqueous solubility relative to N-alkylated analogs.
Computed values; wet-lab solubility testing advised.
TPSA Polarity Drug-likeness

Lipophilicity (LogP) Comparison

The target compound has a calculated LogP of 1.60 . A representative N-alkylated C11H15N3O analog (CAS 652154-38-6) has a reported LogP of 1.69 . The modestly lower LogP of the target (ΔLogP ≈ -0.09) is consistent with the presence of the polar pyrazole NH, which slightly reduces overall lipophilicity compared to N-alkylated derivatives.

LogP Comparison
Cross-study
1.60 vs. 1.69
Lower LogP reported; may correlate with reduced lipophilicity-driven promiscuity.
Computed LogP; requires experimental determination.
LogP Lipophilicity Physicochemical property

Molecular Weight Advantage in Fragment-Based Discovery

The target compound has a molecular weight of 191.23 g/mol . Its closest N-ethyl analog [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine has a molecular weight of 205.26 g/mol . The target is 14.03 g/mol lighter, conforming more closely to fragment-like physicochemical space (MW < 250) and offering greater room for molecular weight growth during lead optimization.

Molecular Weight
Cross-study
191.23 g/mol vs. 205.26 g/mol
Lighter scaffold may allow more extensive chemical elaboration within lead-like space.
Vendor-reported molecular weights.
Molecular weight Fragment-based drug discovery Lead-likeness

Free Pyrazole NH as a Late-Stage Diversification Handle

The free pyrazole NH on the target compound enables direct N-alkylation, N-acylation, N-sulfonylation, or N-arylation under standard conditions without requiring protecting group manipulation . N-alkylated analogs such as [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine lack this reactive site and cannot undergo analogous late-stage diversification at the pyrazole 1-position [1]. Pyrazole NH functionality is frequently exploited in kinase inhibitor design for hinge-region hydrogen bonding, making the target compound a more versatile scaffold for focused library synthesis [1].

Late-Stage Diversification Handle
Class-level
1 free NH vs. 0 reactive sites
Supports library synthesis without additional deprotection; class-level inference from kinase inhibitor design.
Literature precedence; validation in specific library context recommended.
Late-stage functionalization Synthetic handle Parallel synthesis

Commercial Availability and Purity

The target compound is commercially available at 95% purity from Leyan (Product No. 2003165) . Several close N-alkylated analogs are listed by other vendors at similar nominal purities (typically 95–98%), but the target compound's free NH differentiates it functionally . The consistent availability of the target compound with defined purity (95%) supports reproducible research and reduces the need for in-house purification prior to use.

Commercial Purity Specification
Cross-study
95% purity (Leyan)
Defined purity supports reproducible research; equivalent nominal purity to N-alkylated analogs.
Vendor CoA basis; functional group availability distinguishes procurement.
Chemical procurement Purity Commercial availability

Recommended Research and Industrial Deployment Scenarios


Fragment-Based Drug Discovery for Kinase and GPCR Targets

With a molecular weight of 191.23 g/mol, 2 hydrogen-bond donors, and TPSA of 53.85 Ų , the target compound satisfies fragment-like physicochemical criteria (MW < 250, HBD ≤ 3, TPSA < 90 Ų). The free pyrazole NH can engage kinase hinge-region residues via bidentate hydrogen bonding, a motif exploited by numerous pyrazole-based kinase inhibitors [1]. The compound's lower LogP (1.60) relative to N-alkylated analogs (~1.69) suggests reduced lipophilicity-driven off-target promiscuity, making it an attractive fragment hit for SPR, NMR, or DSF-based screening campaigns .

Parallel Library Synthesis via Late-Stage N-Functionalization

The free pyrazole NH enables rapid parallel derivatization through N-alkylation, N-acylation, or N-sulfonylation without protecting group strategies [1]. This contrasts with N-alkylated analogs that require de novo synthesis for each diversity point . Medicinal chemistry teams can generate focused libraries of 50–200 compounds in a single synthetic step from the target compound, accelerating SAR exploration around the pyrazole 1-position.

Bidentate Ligand Synthesis for Coordination Chemistry

The combination of a furan oxygen, a secondary amine NH, and a pyrazole NH provides three distinct Lewis-basic sites within a compact scaffold (MW 191.23, 4 rotatable bonds) . This chelating potential, coupled with the ability to further functionalize the pyrazole NH, enables the construction of tailored N,N- or N,O-bidentate ligands for transition-metal catalysis. The moderate LogP (1.60) and TPSA (53.85 Ų) suggest acceptable solubility in both organic and aqueous-organic solvent mixtures for catalytic applications .

Agrochemical Intermediate with Pyrazole-Furan Architecture

Pyrazole-furan hybrids are established scaffolds in agrochemical discovery, with demonstrated antifungal and herbicidal activities [1]. The target compound's free NH allows for divergent functionalization to explore structure–activity relationships against fungal CYP51, plant HPPD, or other agrochemical targets. The 95% commercial purity and ready availability from Leyan support gram-to-kilogram scale-up for greenhouse and field trials.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Fragment-like profile (MW < 250, HBD ≥ 2, TPSA < 90 Ų)
Kinase hinge-region binding; ligand efficiency metrics
Parallel Library Synthesis
Free pyrazole NH for late-stage functionalization
Feasibility of alkylation/acylation/sulfonylation without protection
Bidentate Ligand Synthesis
Multiple Lewis-basic sites (furan O, amine N, pyrazole N)
Chelation stoichiometry; metal complex stability
Agrochemical Intermediate
Pyrazole-furan scaffold with reported agrochemical activity
Activity against agrochemical targets; scale-up purity consistency
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